molecular formula C16H17NO6S B3146737 3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid CAS No. 606944-94-9

3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid

Cat. No.: B3146737
CAS No.: 606944-94-9
M. Wt: 351.4 g/mol
InChI Key: OZNOLZBABTUUMX-UHFFFAOYSA-N
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Description

3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid: is a chemical compound with the molecular formula C16H17NO6S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a sulfonamide group, which is a key functional group in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenol and 4-nitrophenol.

    Formation of Intermediate: The 2-methoxyphenol is reacted with 4-nitrophenol in the presence of a base to form 4-(2-methoxyphenoxy)phenol.

    Sulfonation: The intermediate is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group, resulting in 4-(2-methoxyphenoxy)phenylsulfonamide.

    Final Step: The sulfonamide is then reacted with 3-bromopropanoic acid under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid involves:

    Molecular Targets: The compound targets specific enzymes and proteins, inhibiting their activity.

    Pathways Involved: It interferes with metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenoxy)benzenesulfonamide
  • 3-(4-Methylphenylsulfonamido)propanoic acid
  • 4-(2-Methoxyphenoxy)phenylsulfonamide

Uniqueness

3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy and sulfonamide groups make it particularly effective in certain applications compared to its analogs.

Properties

IUPAC Name

3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-22-14-4-2-3-5-15(14)23-12-6-8-13(9-7-12)24(20,21)17-11-10-16(18)19/h2-9,17H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNOLZBABTUUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230276
Record name N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606944-94-9
Record name N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606944-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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